8-Bromoinosine

Catalog No.
S823383
CAS No.
55627-73-1
M.F
C10H11BrN4O5
M. Wt
347.12
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromoinosine

CAS Number

55627-73-1

Product Name

8-Bromoinosine

IUPAC Name

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H11BrN4O5

Molecular Weight

347.12

InChI

InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1

SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br

Structure and Properties

-Bromoinosine (8-Br-inosine) is a modified nucleoside where a bromine atom is attached to the 8th position of the adenine ring structure of inosine. Inosine itself is a naturally occurring purine nucleoside found in RNA. Little information is available on the specific properties of 8-Bromoinosine, although it likely shares some similarities with inosine, such as the ability to participate in hydrogen bonding.

Potential Applications

Research into 8-Bromoinosine is limited, but there are a few potential areas of scientific exploration:

  • Adenosine Receptor Ligand Development: Studies suggest that modifications at the 8th position of the adenine ring can influence interaction with adenosine receptors. A study investigating 8-Bromo-9-alkyl adenine derivatives found that the presence of bromine at the 8th position increased affinity for A2A and A2B adenosine receptor subtypes, suggesting 8-Bromoinosine could be a starting point for developing new receptor ligands [].
  • Nucleoside Analog Research: 8-Bromoinosine can be used as a tool in research on nucleoside metabolism and function. Modified nucleosides can be incorporated into nucleic acids and studied to understand their impact on cellular processes [].

8-Bromoinosine is a synthetic nucleoside, not found naturally. Researchers synthesize it for use in various scientific studies [].


Molecular Structure Analysis

The key feature of 8-Bromoinosine's structure is the bromine atom (Br) attached to the 8th position of the hypoxanthine ring. This modification disrupts hydrogen bonding patterns compared to regular inosine, which can affect its interaction with other molecules []. The ribose sugar provides the linkage group for incorporating the nucleoside into nucleic acids.


Chemical Reactions Analysis

Synthesis: The specific synthesis pathway for 8-Bromoinosine might be proprietary information, but scientific literature suggests methods involving the bromination of inosine or a similar precursor.

Decomposition: Detailed decomposition pathways haven't been extensively reported, but nucleosides like inosine generally decompose at high temperatures into their constituent parts, like the nucleobase and sugar [].


Physical And Chemical Properties Analysis

Data on specific properties like melting point, boiling point, and solubility for 8-Bromoinosine is scarce due to its niche research applications. However, similar nucleosides like inosine have a melting point around 245°C and good water solubility [].

The primary mechanism of action for 8-Bromoinosine is still under investigation. However, researchers believe its structural similarity to inosine allows it to integrate into RNA molecules during cell replication []. This can potentially alter RNA function or stability, depending on the specific context.

Studies suggest 8-Bromoinosine might be useful for:

  • Investigating RNA modifications and their impact on cellular processes [].
  • Probing the role of specific RNA structures in gene regulation.

Purity

97%min

XLogP3

-1.1

Dates

Modify: 2023-08-15

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